molecular formula C30H55N2O8PS B1212769 Sri 63072 CAS No. 102841-49-6

Sri 63072

Cat. No.: B1212769
CAS No.: 102841-49-6
M. Wt: 634.8 g/mol
InChI Key: JSOBEEYBBJHECE-UHFFFAOYSA-N
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Description

SRI 63072 is a platelet-activating factor (PAF) receptor antagonist, primarily studied for its role in modulating inflammatory and cardiovascular responses. It has been evaluated in experimental models of pulmonary hypertension and inflammation, demonstrating efficacy in inhibiting PAF-mediated pathways. Its mechanism involves competitive binding to PAF receptors, thereby blocking downstream pro-inflammatory and vasoconstrictive effects .

Properties

CAS No.

102841-49-6

Molecular Formula

C30H55N2O8PS

Molecular Weight

634.8 g/mol

IUPAC Name

2-(4-hydroxy-1,3-thiazol-3-ium-3-yl)ethyl [2-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C30H55N2O8PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-29(34)37-25-30(19-18-22-38-30)26-40-41(35,36)39-23-21-32-27-42-24-28(32)33/h24,27H,2-23,25-26H2,1H3,(H2-,31,33,34,35,36)

InChI Key

JSOBEEYBBJHECE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCCO1)COP(=O)([O-])OCC[N+]2=CSC=C2O

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCCO1)COP(=O)([O-])OCC[N+]2=CSC=C2O

Synonyms

3-(2-((2-octadecylaminocarbonyloxymethyltetrahydro-2-furanylmethoxy)hydroxyphosphinyloxy)ethyl)thiazolium hydroxide inner salt-4-oxide
SRI 63072
SRI-63-072

Origin of Product

United States

Preparation Methods

The synthesis of Sri 63072 involves multiple steps, including the reaction of octadecylamine with other reagents to form the final compound. The specific synthetic routes and reaction conditions are detailed in various scientific publications. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Sri 63072 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sri 63072 has a wide range of scientific research applications, including:

Mechanism of Action

Sri 63072 exerts its effects by acting as a platelet-activating factor antagonist. It binds to the platelet-activating factor receptor, preventing the activation of platelets and subsequent aggregation. This mechanism involves various molecular targets and pathways, including the inhibition of specific signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

SRI 63072 belongs to a class of PAF antagonists, which includes structurally and functionally related compounds. Below is a detailed comparison with two analogs: SRI 63441 (a structural analog) and SQ 29548 (a functionally related thromboxane A2/TXA2 antagonist).

Table 1: Key Properties of this compound and Comparable Compounds

Compound Target Mechanism Efficacy in PAF-Induced PH Efficacy in GBS-Induced PH Key Study Findings
This compound PAF receptor Competitive receptor antagonism Effective Ineffective Inhibits PAF-mediated pulmonary hypertension; no effect on GBS-induced PH .
SRI 63441 PAF receptor Competitive receptor antagonism Effective Ineffective Similar to this compound in PAF inhibition; no reversal of GBS-induced PH .
SQ 29548 TXA2 receptor TXA2 receptor blockade Not tested Effective Reverses GBS-induced pulmonary hypertension; superior to PAF antagonists .

Structural and Functional Insights

This compound vs. SRI 63441: Both are PAF receptor antagonists with overlapping mechanisms.

This compound vs. SQ 29548 :

  • SQ 29548 targets the TXA2 pathway, which is critical in GBS-induced hypertension. Unlike this compound, SQ 29548 reversed GBS-mediated pulmonary hypertension, underscoring the importance of TXA2 in this model .
  • This comparison illustrates the therapeutic limitations of PAF antagonists in multi-mediator pathologies and highlights the need for pathway-specific targeting .

Q & A

Q. How can Sri 63072’s mechanism of action be reliably identified in experimental models?

  • Methodology : Use in vitro assays (e.g., receptor-binding studies) combined with pharmacological inhibition tests to isolate its effects. Validate via dose-response curves and control groups to rule out off-target interactions .
  • Data Requirements : Include baseline measurements (e.g., untreated vs. treated cell counts) and statistical significance thresholds (p < 0.05) to ensure reproducibility .

Q. What experimental design considerations are critical for studying this compound in pulmonary hypertension models?

  • Approach : Employ randomized controlled trials (RCTs) with matched cohorts (e.g., piglets treated with this compound vs. SQ29548 or SRI 63441). Standardize variables like baseline pulmonary pressures and thromboxane levels .
  • Pitfalls to Avoid : Confounding factors such as variability in cell counts (±5.2 in this compound-treated groups) require rigorous normalization .

Q. How should researchers collect and validate primary data on this compound’s efficacy?

  • Best Practices : Use dual data collection methods (e.g., quantitative assays for thromboxane inhibition and qualitative observational notes on physiological responses). Cross-validate results via triangulation .
  • Ethical Compliance : Obtain institutional approval for animal models and disclose all raw data in supplementary materials .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Analysis Framework : Apply ANOVA for multi-group comparisons (e.g., untreated vs. treated baselines) and linear regression to model dose-response relationships. Report confidence intervals and effect sizes .

Advanced Research Questions

Q. How can contradictory findings in this compound studies (e.g., variable cell counts) be resolved?

  • Resolution Strategy : Conduct sensitivity analyses to identify outlier data points. Use iterative qualitative coding (e.g., thematic analysis) to contextualize discrepancies, such as the ±8.2 variability in U46619 experiments .
  • Meta-Analysis : Aggregate datasets from multiple studies (e.g., 22.5 ± 5.2 vs. 21.0 ± 8.2) to assess heterogeneity via I² statistics .

Q. What comparative frameworks are effective for evaluating this compound against other thromboxane inhibitors?

  • Method : Implement head-to-head trials with active comparators (e.g., SQ29548). Use non-inferiority testing and predefined endpoints (e.g., % reduction in pulmonary hypertension markers) .
  • Data Presentation : Tabulate results with standardized metrics (e.g., mean ± SD) to facilitate cross-study comparisons .

Q. How do longitudinal studies improve understanding of this compound’s therapeutic window?

  • Design : Track outcomes over extended periods (e.g., 6–12 months) using repeated-measures ANOVA. Monitor adverse events (e.g., rebound hypertension) via survival analysis .

Q. What methodologies address this compound’s potential synergies or antagonisms with other compounds?

  • Approach : Use factorial design experiments to test combinatorial therapies. Measure interaction effects via synergy scores (e.g., Chou-Talalay method) .

Q. How can researchers mitigate bias in this compound trials with small sample sizes?

  • Solutions : Apply bootstrapping to estimate confidence intervals for skewed data (e.g., cell counts of 16.0 ± 0.0). Use blinding protocols and stratified randomization to reduce selection bias .

Q. What translational challenges arise when extrapolating this compound findings from animal models to humans?

  • Critical Analysis : Validate pharmacokinetic parameters (e.g., half-life, bioavailability) across species. Use computational modeling (e.g., physiologically based pharmacokinetic [PBPK] models) to predict human dosing .

Methodological Resources

  • Data Reprodubility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition and stepwise protocols .
  • Ethical Data Collection : Adhere to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with ethical standards .
  • Conflict Resolution : Apply Coursera’s iterative qualitative analysis framework to reconcile contradictory results .

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